3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one
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Overview
Description
3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a methylene group and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with a brominated phenylmethanol derivative under acidic conditions. The reaction typically proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the dihydrofuran ring to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and the process may be scaled up by adjusting parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives with different substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrofuran derivatives with varied substituents.
Substitution: Formation of substituted dihydrofuran compounds with different functional groups.
Scientific Research Applications
3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound may act by forming covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The dihydrofuran ring provides structural stability and contributes to the overall molecular conformation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran derivative without the bromine and phenyl substituents.
3-Bromo-2,5-dihydrofuran-2,5-dione: Another brominated dihydrofuran compound with different substitution patterns.
Uniqueness
3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H9BrO2 |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
(3E)-3-[bromo(phenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+ |
InChI Key |
YELHMTKXBVOJIZ-MDZDMXLPSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br |
Canonical SMILES |
C1COC(=O)C1=C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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